Methyl [2,2'-bipyrimidine]-5-carboxylate
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Overview
Description
Methyl [2,2’-bipyrimidine]-5-carboxylate is a heterocyclic compound that features a bipyrimidine core with a methyl ester functional group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [2,2’-bipyrimidine]-5-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,2’-bipyrimidine.
Esterification: The carboxylation of 2,2’-bipyrimidine is achieved through esterification reactions, often using reagents such as methyl chloroformate or dimethyl sulfate in the presence of a base like triethylamine.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired Methyl [2,2’-bipyrimidine]-5-carboxylate.
Industrial Production Methods
Industrial production methods for Methyl [2,2’-bipyrimidine]-5-carboxylate may involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl [2,2’-bipyrimidine]-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bipyrimidine core, often using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or organometallic reagents in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted bipyrimidine derivatives.
Scientific Research Applications
Methyl [2,2’-bipyrimidine]-5-carboxylate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.
Industry: Utilized in the development of materials for energy storage and electronic devices.
Mechanism of Action
The mechanism of action of Methyl [2,2’-bipyrimidine]-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways and targets depend on the context of its application, whether in catalysis, drug discovery, or materials science.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A related compound with similar coordination chemistry properties.
4,4’-Bipyridine: Another bipyridine derivative with distinct electronic and steric properties.
2,2’-Bipyrimidine: The parent compound without the methyl ester functional group.
Uniqueness
Methyl [2,2’-bipyrimidine]-5-carboxylate is unique due to the presence of the methyl ester group, which can influence its reactivity, solubility, and binding properties. This functional group can enhance its utility in specific applications, such as catalysis and drug design, where the ester group can participate in additional interactions or transformations.
Properties
IUPAC Name |
methyl 2-pyrimidin-2-ylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2/c1-16-10(15)7-5-13-9(14-6-7)8-11-3-2-4-12-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IABMNXUJAMXUTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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